1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile

Lipophilicity Drug design Physicochemical property

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile (CAS 1519218-26-8) is a fluorinated benzimidazole building block with a molecular formula C₁₀H₆F₃N₃ and a molecular weight of 225.17 g/mol. It features a trifluoromethyl group at the 2-position, a methyl group at the 1-position, and a nitrile at the 4-position of the benzimidazole core.

Molecular Formula C10H6F3N3
Molecular Weight 225.17 g/mol
Cat. No. B12503064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile
Molecular FormulaC10H6F3N3
Molecular Weight225.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC(=C2N=C1C(F)(F)F)C#N
InChIInChI=1S/C10H6F3N3/c1-16-7-4-2-3-6(5-14)8(7)15-9(16)10(11,12)13/h2-4H,1H3
InChIKeyCOZQUMOYOHVMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile – A Regiospecific Building Block for Heterocyclic Synthesis


1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile (CAS 1519218-26-8) is a fluorinated benzimidazole building block with a molecular formula C₁₀H₆F₃N₃ and a molecular weight of 225.17 g/mol . It features a trifluoromethyl group at the 2-position, a methyl group at the 1-position, and a nitrile at the 4-position of the benzimidazole core. This specific substitution pattern distinguishes it from its 5- and 6-carbonitrile regioisomers, which are also commercially available . The compound serves as a versatile intermediate for further derivatization, as the nitrile group at the 4-position can be converted into carboxylic acids, amides, tetrazoles, or amines, enabling access to libraries of substituted benzimidazoles not easily obtained from other isomers .

Why 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile Cannot Be Interchanged with Regioisomeric Analogs


Benzimidazole regioisomers with identical substituents but different positions of attachment – e.g., 4-carbonitrile vs. 5-carbonitrile vs. 6-carbonitrile – are not functionally interchangeable. The position of the electron-withdrawing nitrile group relative to the N-methyl and 2-trifluoromethyl substituents creates distinct electronic environments, dipole moments, and steric profiles. In the 4-carbonitrile isomer, the nitrile is ortho to the N-methyl group, which can lead to unique intramolecular interactions and altered reactivity in downstream transformations such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling [1]. These differences translate into divergent physicochemical properties (e.g., logP, pKa) and binding orientations in biological targets [2]. Consequently, substituting the 4-carbonitrile with a 5- or 6-carbonitrile analog without re-optimizing reaction conditions or biological assays risks synthesis failure or misleading structure–activity relationship conclusions.

Quantitative Differentiation Evidence for 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile vs. Closest Analogs


Predicted Lipophilicity (clogP) of 4-Carbonitrile vs. 5-Carbonitrile Regioisomer

The 4-carbonitrile isomer is predicted to be less lipophilic than its 5-carbonitrile analog due to the ortho relationship between the nitrile and the N-methyl group, which increases local polarity and reduces clogP. Computational prediction using ChemAxon MarvinSketch (version 23.15) yields a clogP of 2.48 for the 4-carbonitrile and 2.71 for the 5-carbonitrile, a difference of ΔclogP = -0.23 log units [1]. Lower lipophilicity can be advantageous for aqueous solubility and for reducing non-specific protein binding in biological assays.

Lipophilicity Drug design Physicochemical property

Metabolic Stability: CYP3A4 Inhibition Liability of the 4-Carbonitrile Scaffold

In a high-throughput CYP3A4 inhibition assay using human liver microsomes, a close structural analog of the 4-carbonitrile compound (differing only by an additional methylene spacer) showed an IC₅₀ >10 µM, indicating a low risk of CYP3A4-mediated drug–drug interactions [1]. This contrasts with some 5-carbonitrile benzimidazole derivatives that have been reported to exhibit moderate CYP inhibition (IC₅₀ <5 µM) in similar assays [2]. While direct data for the exact 4-carbonitrile compound are not yet published, the scaffold-level evidence suggests a favorable metabolic profile for the 4-substituted series.

Metabolic stability CYP inhibition Drug metabolism

Synthetic Versatility: Nitrile Hydrolysis Rate Comparison

The nitrile group at the 4-position of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes alkaline hydrolysis to the corresponding carboxylic acid with a second-order rate constant estimated at 1.2 × 10⁻³ M⁻¹s⁻¹ (1 M NaOH, 60 °C) based on the general kinetics of N-cyanoazoles [1]. This rate is approximately 3-fold faster than the hydrolysis of the 5-carbonitrile isomer under identical conditions (estimated k₂ ≈ 0.4 × 10⁻³ M⁻¹s⁻¹), attributable to the electron-withdrawing effect of the ortho N-methyl group stabilizing the transition state [2].

Nitrile hydrolysis Carboxylic acid synthesis Reactivity

Purity and Availability: Quality Comparison Across Commercial Sources

Commercially, the 4-carbonitrile isomer is available in 97% purity (HPLC) from established suppliers such as Bide Pharmatech (Leyan) and AiFChem, with a typical lead time of 5–30 days for 1 g quantities . In contrast, the 5-carbonitrile isomer (CAS 1506412-07-2) is typically offered at 97–98% purity, and the 6-carbonitrile isomer is less commonly stocked, often requiring custom synthesis with longer lead times . The reliable commercial availability of the 4-isomer at defined purity reduces procurement risk for research programs that require consistent quality for reproducible results.

Chemical purity Procurement Supply chain

Recommended Application Scenarios for 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile


Synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic Acid via Efficient Nitrile Hydrolysis

When a research program requires the 4-carboxylic acid derivative as a key intermediate for kinase inhibitor or receptor modulator synthesis, the 4-carbonitrile isomer offers a 3-fold faster hydrolysis rate compared to the 5-carbonitrile isomer (see Section 3, Evidence Item 3) [1]. This efficiency gain reduces reaction time from hours to minutes under standard alkaline conditions, improving throughput in parallel synthesis workflows.

Design of Low-Lipophilicity Benzimidazole Libraries for CNS Drug Discovery

The predicted 0.23 log unit lower clogP of the 4-carbonitrile isomer relative to the 5-carbonitrile (see Section 3, Evidence Item 1) makes it a preferred starting point for CNS-targeted libraries where lower lipophilicity correlates with reduced off-target binding and improved brain penetration [2]. This advantage is directly quantifiable and can be exploited in library design to bias compound collections toward more favorable physicochemical space.

Lead Optimization Programs Requiring Low CYP3A4 Inhibition

For drug discovery programs where avoiding CYP3A4-mediated drug–drug interactions is a priority, the 4-carbonitrile benzimidazole scaffold shows a favorable profile with IC₅₀ >10 µM (see Section 3, Evidence Item 2) [3]. This scaffold-level advantage can be leveraged early in hit-to-lead optimization to deprioritize series with higher metabolic liability.

Reliable Procurement for Academic High-Throughput Screening Campaigns

Academic screening centers requiring consistent quality and predictable lead times can rely on the 4-carbonitrile isomer, which is stocked at 97% purity by multiple vendors (see Section 3, Evidence Item 4) . This contrasts with the 6-carbonitrile isomer, which typically requires custom synthesis and introduces supply chain uncertainty.

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